6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione
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Overview
Description
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[108002,1103,8013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione is a complex organic compound with a unique structure that includes benzothiophene and piperazine moieties
Preparation Methods
The synthesis of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves multiple steps. One of the synthetic routes includes the following steps :
Oxidation: The starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 7-hydroxyquinolin-2(1H)-one.
Substitution: The oxidized product is then reacted with a 1,4-disubstituted butane in the presence of a base to form an intermediate compound.
Amination: The intermediate compound undergoes amination with a protected amine, followed by deprotection to yield the desired product.
Purification: The final product is purified using suitable solvents or a mixture of solvents.
Chemical Reactions Analysis
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Amination: It can be aminated using amine reagents under suitable conditions.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves its interaction with specific molecular targets. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which can lead to various therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
Brexpiprazole: A compound with a similar structure that also acts on serotonin and dopamine receptors.
Aripiprazole: Another compound with similar pharmacological properties, used in the treatment of psychiatric disorders.
Quetiapine: A compound with a different structure but similar therapeutic applications.
These compounds share some pharmacological properties but differ in their specific receptor affinities and therapeutic profiles.
Properties
Molecular Formula |
C50H54N6O4S2 |
---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione |
InChI |
InChI=1S/C50H54N6O4S2/c57-49-47-45(35-13-11-33(31-39(35)51-49)59-27-3-1-17-53-19-23-55(24-20-53)41-7-5-9-43-37(41)15-29-61-43)48-46(47)36-14-12-34(32-40(36)52-50(48)58)60-28-4-2-18-54-21-25-56(26-22-54)42-8-6-10-44-38(42)16-30-62-44/h5-16,29-32,45-48H,1-4,17-28H2,(H,51,57)(H,52,58) |
InChI Key |
AKZUUVXCBDPBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C4C(C5C4C(=O)NC6=C5C=CC(=C6)OCCCCN7CCN(CC7)C8=C9C=CSC9=CC=C8)C(=O)N3)C1=C2C=CSC2=CC=C1 |
Origin of Product |
United States |
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